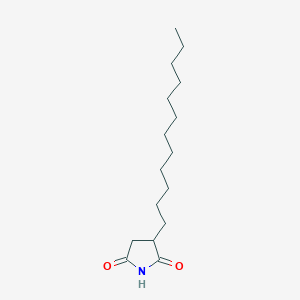
3-Dodecylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C₁₆H₂₉NO₂. It belongs to the class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry and industrial processes . This compound is characterized by a pyrrolidine ring substituted with a dodecyl chain, making it a unique structure with potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecylpyrrolidine-2,5-dione typically involves the condensation of a dodecyl-substituted anhydride with an amine derivative. One common method includes the reaction of dodecylsuccinic anhydride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 50-100°C to facilitate the formation of the pyrrolidine-2,5-dione ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.
Substitution: The dodecyl chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the pyrrolidine ring .
Scientific Research Applications
3-Dodecylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Dodecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the dodecyl chain, used in similar applications.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Known for their inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: Another pyrrolidine derivative with distinct biological activities.
Uniqueness: 3-Dodecylpyrrolidine-2,5-dione is unique due to its long dodecyl chain, which imparts specific hydrophobic properties and influences its interaction with biological targets. This structural feature differentiates it from other pyrrolidine-2,5-dione derivatives and contributes to its distinct chemical and biological behavior .
Properties
CAS No. |
5615-84-9 |
|---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
3-dodecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(18)17-16(14)19/h14H,2-13H2,1H3,(H,17,18,19) |
InChI Key |
SXGXVOZDLWXVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


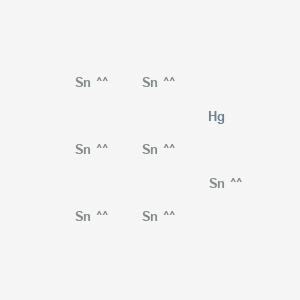
![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)

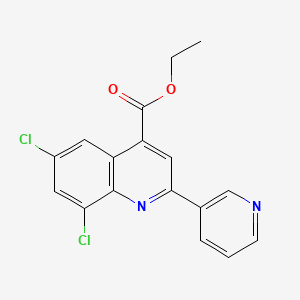
![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
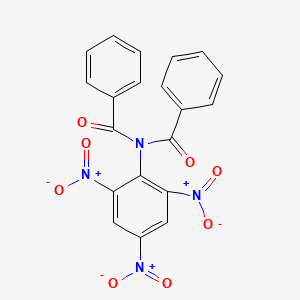
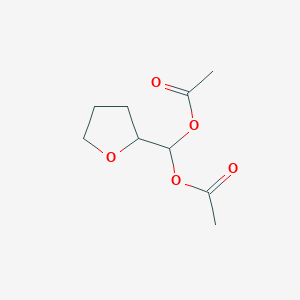
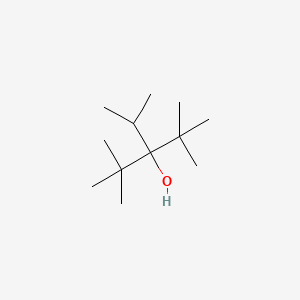
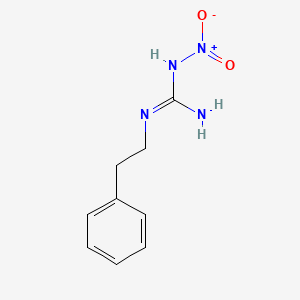
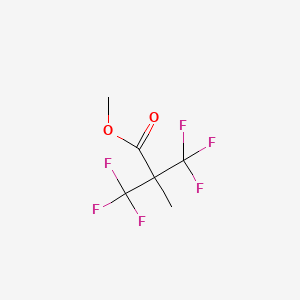

![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
